2-Chloro-3-nitrobenzene-1-sulfonyl chloride
Description
2-Chloro-3-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a chlorine atom at position 2, a nitro group (-NO₂) at position 3, and a sulfonyl chloride (-SO₂Cl) group at position 1. Its molecular formula is C₆H₃Cl₂NO₄S, with a molecular weight of approximately 266.07 g/mol (calculated from constituent atomic masses). The nitro and chlorine groups are strong electron-withdrawing substituents, which enhance the electrophilicity of the sulfonyl chloride moiety, making it reactive toward nucleophiles like amines or alcohols.
Properties
IUPAC Name |
2-chloro-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHPRYPYHDUEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2-chlorobenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration: 2-Chlorobenzenesulfonyl chloride is treated with a nitrating mixture (HNO3 and H2SO4) to introduce the nitro group at the meta position relative to the chloro group.
Purification: The reaction mixture is then quenched, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale nitration: Using industrial-grade nitric and sulfuric acids.
Continuous flow reactors: To ensure efficient mixing and temperature control.
Automated purification systems: For large-scale recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic aromatic substitution: Due to the presence of electron-withdrawing groups, the compound can participate in further substitution reactions.
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic substitution: Reagents like halogens (Cl2, Br2) and catalysts (FeCl3) are used.
Nucleophilic substitution: Reagents include amines, alcohols, and bases like NaOH.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Major Products Formed
Substitution reactions: Products include various substituted benzene derivatives.
Reduction reactions: The major product is 2-chloro-3-aminobenzene-1-sulfonyl chloride.
Scientific Research Applications
2-Chloro-3-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the modification of biomolecules for labeling and detection.
Medicine: Utilized in the development of sulfonamide-based drugs.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The compound exerts its effects through electrophilic aromatic substitution and nucleophilic substitution mechanisms. The sulfonyl chloride group acts as an electrophile, facilitating reactions with nucleophiles. The nitro group, being an electron-withdrawing group, influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Effects
The positions of substituents significantly influence electronic and steric properties:
- 2-Nitrobenzenesulfonyl chloride (C₆H₄ClNO₄S, MW 221.61 g/mol): The nitro group at position 2 creates strong electron withdrawal, facilitating nucleophilic substitution. However, the absence of a chlorine substituent reduces steric hindrance compared to the target compound .
- 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride (C₆H₂Cl₂FNO₄S, MW 274.06 g/mol): Multiple halogen substituents (Cl and F) and nitro groups increase molecular weight and reactivity, though the fluorine’s electronegativity may alter regioselectivity in reactions .
Halogen Type Comparison
- 3-Fluoro-2-nitrobenzenesulfonyl chloride (C₆H₃ClFNO₄S, MW 247.61 g/mol): Fluorine’s higher electronegativity (vs.
- 3-Chlorobenzenesulfonyl chloride (C₆H₄Cl₂O₂S, MW 211.07 g/mol): The absence of a nitro group results in lower electrophilicity, limiting its utility in reactions requiring activated sulfonyl chlorides .
Molecular Weight and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-Chloro-3-nitrobenzene-1-sulfonyl chloride | C₆H₃Cl₂NO₄S | ~266.07 | 2-Cl, 3-NO₂, 1-SO₂Cl |
| 2-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.61 | 2-NO₂, 1-SO₂Cl |
| 4-Methyl-3-nitrobenzenesulfonyl chloride | C₇H₆ClNO₄S | 235.65 | 3-NO₂, 4-CH₃, 1-SO₂Cl |
| 3-Fluoro-2-nitrobenzenesulfonyl chloride | C₆H₃ClFNO₄S | 247.61 | 2-NO₂, 3-F, 1-SO₂Cl |
| 3-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | 3-Cl, 1-SO₂Cl |
Research Findings
In contrast, methyl groups (e.g., in 4-methyl-3-nitrobenzenesulfonyl chloride) donate electron density, reducing reactivity .
Steric Hindrance : The chlorine at position 2 introduces steric bulk, which may slow reactions compared to less hindered analogs like 2-nitrobenzenesulfonyl chloride .
Applications : Sulfonyl chlorides with nitro substituents are widely used in pharmaceutical intermediates (e.g., sulfonamide antibiotics) and agrochemicals. The target compound’s dual electron-withdrawing groups make it a candidate for synthesizing high-performance polymers or catalysts .
Biological Activity
Overview
2-Chloro-3-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative of nitrobenzene, characterized by its chloro and nitro substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique biological activities and potential therapeutic applications.
- Molecular Formula : C6H4ClN2O3S
- Molecular Weight : 206.62 g/mol
- Structure : Contains a benzene ring with a chlorine atom at the 2-position, a nitro group at the 3-position, and a sulfonyl chloride group.
The primary mechanism of action for this compound involves the inhibition of specific enzymes. Notably, it acts as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme often overexpressed in cancer cells. By inhibiting CA IX, this compound can disrupt pH regulation within tumor microenvironments, potentially leading to reduced tumor growth and proliferation.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against CA IX. This enzyme is crucial for maintaining acid-base balance in cancer cells, and its inhibition can lead to:
- Altered cellular metabolism.
- Induced apoptosis in cancer cells.
- Enhanced efficacy of chemotherapeutic agents.
Antimicrobial Properties
In addition to its anticancer potential, this compound has shown promise as an antimicrobial agent. Studies suggest that it disrupts biochemical pathways in bacteria, leading to cell death. The specific mechanisms may involve:
- Disruption of cell wall synthesis.
- Inhibition of protein synthesis pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of Carbonic Anhydrase IX :
- Antibacterial Activity :
-
Synthesis and Applications :
- The synthesis pathways for this compound involve chlorosulfonation and nitration reactions, which are critical for producing derivatives with enhanced biological activity.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | CA IX Inhibition (IC50) | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | ~12 μM | Moderate | Effective against several bacterial strains |
| 4-Chloro-3-nitrobenzenesulfonamide | ~20 μM | Low | Less effective as an enzyme inhibitor |
| 2-Chloro-4-nitrobenzenesulfonamide | ~15 μM | Moderate | Similar structure but different activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
